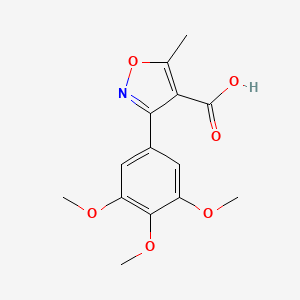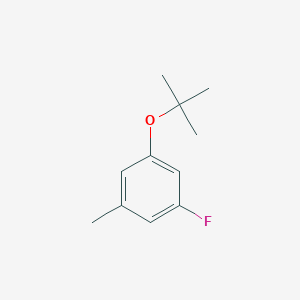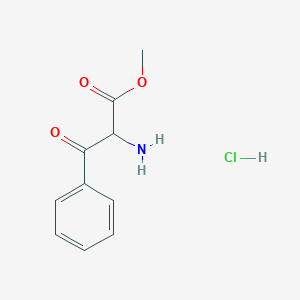
4-(tert-Butoxy)-3-chlorotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butoxy)-3-chlorotoluene is an organic compound that features a tert-butoxy group and a chlorine atom attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-3-chlorotoluene typically involves the etherification of para-chlorophenol with iso-butylene in the presence of a catalyst. Sulfuric acid or a mixture of sulfuric acid and quaternary amine, such as benzyltriethylammonium chloride, is often used as the catalyst . The reaction conditions generally include maintaining the reaction mixture at a specific temperature and pressure to ensure optimal yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butoxy)-3-chlorotoluene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom or the tert-butoxy group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted toluenes, while oxidation and reduction reactions can produce alcohols, ketones, or dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butoxy)-3-chlorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(tert-Butoxy)-3-chlorotoluene involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that can participate in further chemical reactions . The chlorine atom can also be involved in nucleophilic substitution reactions, affecting the overall reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butoxystyrene: This compound features a similar tert-butoxy group but is attached to a styrene ring instead of a toluene ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds contain the tert-butoxycarbonyl group, which is structurally related to the tert-butoxy group in 4-(tert-Butoxy)-3-chlorotoluene.
Uniqueness
This compound is unique due to the presence of both the tert-butoxy group and the chlorine atom on the toluene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical syntheses and applications.
Eigenschaften
Molekularformel |
C11H15ClO |
|---|---|
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
2-chloro-4-methyl-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO/c1-8-5-6-10(9(12)7-8)13-11(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
WJZLARFIOOBMBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13703977.png)

![2-(3-Azetidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13703986.png)






![Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)



![N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)
